Ethyl picolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYIPZPELSLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062489 | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-52-9 | |
| Record name | Ethyl 2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl picolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl Picolinate and Its Derivatives
Established Synthetic Pathways to Ethyl Picolinate (B1231196)
Esterification of Picolinic Acid with Ethanol (B145695)
The most direct and common method for synthesizing ethyl picolinate is through the Fischer esterification of picolinic acid with ethanol. This acid-catalyzed reaction typically involves heating the reactants under reflux in the presence of a strong acid catalyst, such as sulfuric acid. The process is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of ethanol is often used, or the water formed during the reaction is removed. smolecule.comchemicalbook.com
A typical laboratory procedure involves refluxing picolinic acid with anhydrous ethanol and concentrated sulfuric acid overnight. chemicalbook.com Following the reaction, the mixture is concentrated, neutralized with a base like sodium carbonate, and the product is extracted with an organic solvent. This method is known to produce this compound in high yields, often around 85%.
Table 1: Typical Reaction Conditions for Fischer Esterification of Picolinic Acid
| Parameter | Condition |
| Reactants | Picolinic acid, Anhydrous ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Excess ethanol |
| Temperature | Reflux |
| Duration | Overnight |
| Typical Yield | ~85% |
This table summarizes the general conditions for the Fischer esterification of picolinic acid as described in the literature. smolecule.comchemicalbook.com
Synthesis from 2-Picoline
Industrially, picolinic acid, the precursor to this compound, is often produced from 2-picoline (2-methylpyridine). One major commercial route involves the ammoxidation of 2-picoline to produce 2-cyanopyridine (B140075) (picolinonitrile). This is followed by the hydrolysis of the nitrile group to the carboxylic acid, yielding picolinic acid. wikipedia.org The resulting picolinic acid can then be subjected to esterification with ethanol as described in the previous section.
Another method for obtaining picolinic acid from 2-picoline is through oxidation. In a laboratory setting, this can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.org Catalytic oxidation processes have also been explored, for instance, using vanadium-titanium (B8517020) oxide catalysts to selectively oxidize 2-picoline to picolinic acid. researchgate.net
Acylation and Substitution Reactions for Derivatives
This compound and its derivatives can be synthesized and modified through acylation and substitution reactions. These reactions allow for the introduction of various functional groups onto the pyridine (B92270) ring, leading to a wide array of derivatives. smolecule.com
For instance, the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an important intermediate for certain therapeutic agents, is achieved through a multi-step process involving both acylation and nucleophilic aromatic substitution. bio-conferences.orgbio-conferences.org The synthesis starts from picolinic acid, which is first acylated, and then a substitution reaction introduces the desired phenoxy group. bio-conferences.org
Another example involves the chlorination of picolinic acid derivatives using an agent like thionyl chloride, followed by esterification with ethanol. The resulting chlorinated picolinate can then undergo nucleophilic substitution reactions to introduce other functionalities.
Advanced Synthetic Strategies and Optimization
Kröhnke-Type Reactions Involving this compound
The Kröhnke pyridine synthesis is a powerful method for preparing substituted pyridines, and this compound is a key reactant in variations of this reaction. wikipedia.org This methodology is particularly useful for the synthesis of terpyridine derivatives. researchgate.net In a typical Kröhnke-type process, this compound undergoes a Claisen condensation with a ketone, such as acetone (B3395972), in the presence of a strong base like sodium hydride. scispace.comtue.nl This forms a 1,3,5-trione intermediate, which then undergoes a ring-forming reaction with a nitrogen source, commonly ammonium (B1175870) acetate (B1210297), to yield the substituted pyridine ring. researchgate.netscispace.com
Table 2: Optimized Conditions for Kröhnke-Type Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
| Step | Parameter | Optimized Condition |
| Condensation | Molar Ratio (this compound : Acetone) | 2 : 1.1 |
| Molar Ratio (this compound : Sodium Hydride) | 2 : 3 | |
| Temperature | 10°C | |
| Cyclization | Nitrogen Source | Ammonium Formate |
| Overall Yield | 66% |
This table presents the optimized reaction conditions for the two-step Kröhnke-type synthesis of a terpyridine precursor starting from this compound. scispace.com
Multi-Component Reactions for Picolinate Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including derivatives of picolinates. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com Picolinic acid can be used as the carboxylic acid component in this reaction to generate picolinate-containing α-acyloxy amides. nih.gov The reaction is typically carried out in aprotic solvents and proceeds through a trimolecular, concerted mechanism or an ionic mechanism in polar solvents. wikipedia.org
The Ugi reaction is another powerful MCR that involves four components: a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. This reaction leads to the formation of α-acetamido carboxamide derivatives. mdpi.com Picolinic acid can serve as the acidic component, enabling the synthesis of complex peptide-like structures incorporating the picolinoyl moiety. beilstein-journals.orgrsc.org
Furthermore, other multi-component strategies have been developed for the synthesis of substituted pyridine rings. One such method involves a three-component reaction of an aldehyde, malononitrile, and a thiol using a solid base catalyst to produce highly substituted pyridines. growingscience.com Another approach utilizes a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes, facilitated by a nanoporous heterogeneous catalyst, to synthesize picolinate derivatives. nih.govresearchgate.net These advanced strategies provide rapid access to diverse libraries of picolinate derivatives.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic methods. ontosight.aismolecule.com Traditional synthesis often involves the esterification of picolinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. ontosight.aichemicalbook.com However, modern research focuses on developing more efficient and reusable catalytic systems.
Role of Heterogeneous Catalysts (e.g., UiO-66(Zr)-N(CH2PO3H2)2)
Heterogeneous catalysts are gaining significant attention in organic synthesis due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.netnih.gov Among these, metal-organic frameworks (MOFs) have emerged as promising candidates. nih.gov Specifically, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgresearchgate.net
This catalyst, which features phosphorous acid tags on a zirconium-based MOF (UiO-66), demonstrates high efficiency in multi-component reactions. nih.govresearchgate.net The presence of these acidic functional groups allows for the synthesis to proceed at ambient temperatures. nih.govnih.gov Research has shown that UiO-66(Zr)-N(CH2PO3H2)2 can be reused multiple times without a significant drop in its catalytic activity. researchgate.net For instance, in the synthesis of picolinate derivatives, the catalyst was successfully reused for up to seven cycles with its structure and morphology remaining intact. nih.gov
The catalytic activity of UiO-66 and its derivatives is often attributed to the presence of both Brønsted and Lewis acid sites. mdpi.com The Zr-based nodes can act as Lewis acids, while adsorbed water molecules or functional groups like sulfonic acid or phosphonic acid can provide Brønsted acidity. mdpi.comcsic.es This bifunctional nature can enhance the catalytic performance in reactions like esterification. mdpi.comnih.gov
Table 1: Performance of Various Catalysts in the Synthesis of Picolinate Derivatives
| Catalyst | Yield (%) |
| UiO-66(Zr)-N(CH2PO3H2)2 | 91 |
| UiO-66(Zr)-NH2 | 41 |
| UiO-66(Zr) | 35 |
| H3PW12O40 | 63 |
| p-TSA | 55 |
| No Catalyst | Trace |
| Data sourced from a model reaction for the synthesis of picolinate derivatives. nih.gov |
Anomeric Effect in Catalyzed Picolinate Synthesis
A key mechanistic aspect in the synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH2PO3H2)2 catalyst is the involvement of a cooperative vinylogous anomeric-based oxidation. nih.govrsc.orgresearchgate.net The anomeric effect, a stereoelectronic phenomenon, can facilitate the formation of the final products without the need for an external oxidizing agent. researchgate.net It involves the interaction of non-bonded lone pair electrons of a heteroatom with adjacent anti-bonding orbitals. researchgate.net In the proposed mechanism for picolinate synthesis, an intermediate is transformed into the final product through this anomeric-based oxidation. nih.gov This highlights the significant influence of functional groups and reaction conditions on the oxidation-reduction steps of the synthesis. researchgate.netnih.govrsc.org
Solvent Effects and Reaction Condition Optimization
The optimization of reaction conditions, including the choice of solvent and temperature, is crucial for maximizing the yield and efficiency of this compound synthesis. nih.govscispace.com In the synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH2PO3H2)2 catalyst, a systematic study of various solvents was conducted. nih.govrsc.org
Ethanol was identified as the optimal solvent for this particular reaction, providing the highest yield compared to other solvents like DMF, water, and n-hexane. nih.gov The reaction was found to proceed efficiently at ambient temperature, which is a significant advantage in terms of energy consumption and sustainability. nih.govrsc.org
Further optimization often involves adjusting the molar ratios of the reactants. For instance, in the synthesis of a derivative, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, from this compound and acetone, the optimal molar ratio of this compound to acetone was found to be 2:1.1, and the ratio of this compound to sodium hydride was 2:3. scispace.comjournalirjpac.com The ideal reaction temperature for the initial step was determined to be 10°C. scispace.com
Table 2: Effect of Solvent on the Yield of a Picolinate Derivative
| Solvent | Yield (%) |
| EtOH | 91 |
| DMF | 65 |
| H2O | 53 |
| n-hexane | 25 |
| CH3CN | 71 |
| Toluene | 45 |
| CH2Cl2 | 30 |
| CHCl3 | 35 |
| Reaction conditions: Model reaction using UiO-66(Zr)-N(CH2PO3H2)2 catalyst at ambient temperature. nih.gov |
Synthesis of Specific this compound Derivatives (e.g., Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate)
This compound serves as a key starting material for the synthesis of various more complex derivatives with important biological activities. smolecule.com One such derivative is ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, a crucial intermediate in the development of c-Met kinase inhibitors for cancer therapy. bio-conferences.orgbio-conferences.orgfao.orgresearchgate.net
The synthesis of this derivative has been optimized to be rapid and efficient. bio-conferences.orgbio-conferences.org A common route involves the reaction of an ethyl 4-chloropicolinate intermediate with 2-fluoro-4-nitrophenol (B1220534). nih.gov In one optimized method, the synthesis starts from picolinic acid, which is first acylated and then subjected to a substitution reaction. bio-conferences.orgfao.org The reaction is carried out in chlorobenzene (B131634) at 120°C in the presence of potassium iodide (KI). bio-conferences.org This optimized process aims to shorten reaction times, maintain mild temperatures, and reduce byproducts, making it more suitable for larger-scale production. bio-conferences.org
Acylation of Picolinic Acid: Picolinic acid is reacted with thionyl chloride (SOCl2) to form the acyl chloride intermediate. bio-conferences.org
Esterification: The acyl chloride is then reacted with ethanol in the presence of a base like triethylamine (B128534) to produce this compound. bio-conferences.org
Substitution: Finally, the this compound derivative undergoes a substitution reaction with 2-fluoro-4-nitrophenol to yield the target compound, ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate. bio-conferences.orgnih.gov
Green Chemistry Approaches in this compound Synthesis
Development of Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to reduce the environmental impact of chemical processes. A key focus is the development of synthetic routes that are highly efficient, low-cost, and environmentally friendly.
The use of multi-component reactions, where multiple starting materials are combined in a single step to form a complex product, is another green chemistry approach. researchgate.netnih.govrsc.org This strategy reduces the number of synthetic steps, minimizes the use of solvents and reagents, and decreases waste generation. The synthesis of picolinate derivatives through a multi-component reaction involving ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes is a prime example of this approach. nih.govresearchgate.netnih.gov
Atom Economy and Sustainability in Production
The principles of green chemistry, particularly atom economy, are increasingly guiding the development of synthetic routes for this compound and its derivatives. The focus has shifted from classical methods, which often involve stoichiometric reagents and generate significant waste, to more sustainable catalytic and process-intensified approaches.
Modern synthetic strategies aim to overcome these limitations by employing catalysis, renewable resources, and process optimization to enhance sustainability.
Catalytic Innovations for Improved Efficiency
The development of novel catalysts is at the forefront of sustainable picolinate synthesis. Heterogeneous catalysts, in particular, offer advantages in terms of separation, reusability, and reduced waste generation.
Metal Oxide Catalysis: Cerium oxide (CeO₂) has been demonstrated as an effective heterogeneous catalyst for the direct synthesis of esters from nitriles and alcohols under neutral, solvent-free conditions. This method provides a clean and practical route for producing picolinate esters directly from 2-cyanopyridine. The catalytic activity of CeO₂ significantly surpasses that of other metal oxides in this transformation.
Nanoporous Catalysts: A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully used for the synthesis of picolinate derivatives through a multi-component reaction at ambient temperature. rsc.org This approach highlights the potential of metal-organic frameworks (MOFs) in facilitating reactions under mild conditions. rsc.org
Selective Oxidation Catalysts: For the synthesis of the precursor, picolinic acid, catalysts composed of an active component (like V₂O₅/TiO₂) on a SiC carrier have been developed for the selective oxidation of picoline. google.com These catalysts are promoted for their environmental friendliness, low production cost, and high product selectivity, moving away from less efficient and more polluting chemical oxidation methods like those using potassium permanganate. google.com
Advancements in Esterification and Amidation Reactions
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysis. A lipase (B570770) from Sphingomonas sp. HXN-200 has been identified for its ability to efficiently form amides from this compound and various amines in aqueous solutions. acs.org This biocatalytic method achieves high yields (up to 99% isolated yield) and impressive space-time yields, minimizing the need for organic solvents and stoichiometric activating agents. acs.org
Recyclable Reagents: A highly efficient esterification process has been developed using triphenylphosphine (B44618) oxide (TPPO) in conjunction with oxalyl chloride. royalsocietypublishing.org A key advantage of this method is the high atom efficiency achieved through the ability to recycle the TPPO by-product, addressing a common waste issue in similar reactions like the Mitsunobu reaction. royalsocietypublishing.org
Optimized Coupling Reagents: The Steglich esterification, which uses carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine), allows for ester synthesis under mild conditions. rsc.org Guides for selecting solvents and reagents for these types of reactions have been developed to maximize efficiency and minimize environmental impact, taking atom economy into account. rsc.org For example, the synthesis of benzyl (B1604629) picolinate in excellent yield (88%) has been reported using this methodology. rsc.org
The following table summarizes and compares different synthetic approaches based on their sustainability features.
| Methodology | Key Reagents/Catalyst | Primary Advantage | Atom Economy Aspect | Reference(s) |
| Biocatalytic Amidation | Lipase from Sphingomonas sp. | Green solvent (water), high selectivity | Avoids stoichiometric activation reagents, high yield | acs.org |
| Heterogeneous Catalysis | CeO₂ | Direct synthesis from nitriles, reusable catalyst | High conversion under neutral, solvent-free conditions | |
| Recyclable Reagent Esterification | TPPO/(COCl)₂ | Mild conditions, short reaction time | TPPO by-product is recyclable, high atom efficiency | royalsocietypublishing.org |
| MOF-Catalyzed Synthesis | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ambient temperature reaction | Efficient multi-component reaction, heterogeneous catalyst | rsc.org |
| Improved Process for Derivatives | N/A (Process Improvement) | Avoids toxic/expensive reagents, shorter route | High atom economy, reduced waste generation | google.comgoogle.com |
This concerted effort to redesign synthetic pathways reflects a paradigm shift in chemical manufacturing, where sustainability and atom economy are not merely afterthoughts but core drivers of innovation. whiterose.ac.ukresearchgate.net By focusing on catalytic efficiency, waste reduction, and the use of safer reagents, the production of this compound and its valuable derivatives is becoming progressively "greener."
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of ethyl picolinate (B1231196), offering precise insights into its chemical environment.
Proton NMR provides detailed information about the hydrogen atoms in a molecule. For ethyl picolinate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals for the pyridine (B92270) ring and the ethyl group protons. chemicalbook.com
The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Specifically, the proton at the 6-position (adjacent to the nitrogen) is the most deshielded. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group resonate in the upfield region. chemicalbook.compensoft.net
Below is a table summarizing the typical ¹H NMR chemical shifts for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.77 | dd | |
| H-4 (Pyridine) | ~8.15 | d | |
| H-3 (Pyridine) | ~7.86 | d | |
| H-5 (Pyridine) | ~7.50 | ddd | |
| -OCH₂CH₃ | ~4.49 | q | 7.1 |
| -OCH₂CH₃ | ~1.45 | t | 7.1 |
| Data sourced from measurements in CDCl₃ at 400 MHz. chemicalbook.com |
Derivatives of this compound show predictable shifts in their ¹H NMR spectra based on the electronic nature of the substituents. For instance, electron-withdrawing groups on the pyridine ring will generally shift the aromatic protons further downfield, while electron-donating groups will cause an upfield shift. The following table provides examples of ¹H NMR data for some this compound derivatives.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Solvent |
| Ethyl 4-methylpicolinate | H-6 | 8.57 | d, J = 5 | CDCl₃ |
| H-3 | 7.94 | s | ||
| H-5 | 7.27 | dd, J = 5, 1 | ||
| OCH₂CH₃ | 4.41 | q, J = 7 | ||
| CH₃-C4 | 2.41 | s | ||
| OCH₂CH₃ | 1.40 | t, J = 7 | ||
| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate bio-conferences.org | H-6 | 8.71 | d, J = 5.5 | DMSO-d₆ |
| H-2', H-6' | 8.42 - 8.31 | m | ||
| H-3' | 7.67 | d, J = 2.5 | ||
| H-5 | 7.41 | dd, J = 5.5, 2.5 | ||
| OCH₂CH₃ | 4.36 | q, J = 7.1 | ||
| OCH₂CH₃ | 1.33 | t, J = 7.1 |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group in this compound is characteristically found in the highly deshielded region of the spectrum. The carbon atoms of the pyridine ring also have distinct chemical shifts influenced by the nitrogen atom and the ester substituent.
A representative ¹³C NMR spectrum of ethyl 4-methylpicolinate in CDCl₃ shows the ester carbonyl peak at approximately δ 165.3 ppm. The carbons of the pyridine ring appear at δ 149.5 (C2), 148.8 (C6), and 127.5 (C5), while the methylene carbon of the ethyl group resonates at δ 61.7 ppm. The chemical shifts in ¹³C NMR are also sensitive to substitution on the pyridine ring. For example, in ethyl 6-(trifluoromethyl)picolinate, the ester carbonyl appears around δ 164 ppm, and the trifluoromethyl group carbon is observed between δ 120–125 ppm.
The following table presents ¹³C NMR data for various this compound derivatives.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
| Ethyl 4-methylpicolinate | C=O | 165.3 | CDCl₃ |
| C2 | 149.5 | ||
| C6 | 148.8 | ||
| C5 | 127.5 | ||
| OCH₂CH₃ | 61.7 | ||
| Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)picolinate rsc.org | C=O | 163.2 | DMSO-d₆ |
| Pyridine & Phenyl C | 154.0, 147.8, 147.6, 138.3, 137.0, 135.1, 130.4, 124.3, 123.4, 118.2, 115.0, 114.4, 98.8, 94.8 | ||
| OCH₂CH₃ | 62.4 | ||
| OCH₂CH₃ | 13.8 | ||
| Ethyl 6-amino-5-cyano-4-(4-cyanophenyl)picolinate rsc.org | C=O | 163.2 | DMSO-d₆ |
| Pyridine & Phenyl C | 154.0, 148.2, 141.4, 137.0, 132.7, 129.6, 118.0, 115.0, 114.4, 112.3, 94.8 | ||
| OCH₂CH₃ | 62.4 | ||
| OCH₂CH₃ | 13.8 |
Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance in a sample with high precision and accuracy. In the context of this compound, qNMR can be used for purity assessment and quantification in various matrices. The method relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of corresponding nuclei.
For accurate quantification, an internal standard with a known concentration is typically used. The selection of non-overlapping signals for both the analyte (this compound) and the internal standard is crucial. Potential sources of error in qNMR include the signal-to-noise ratio, baseline correction, phase correction, and the integration method. Careful optimization of experimental parameters and data processing is necessary to minimize these errors and ensure reliable quantification.
Carbon-13 NMR (¹³C NMR) Investigations
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. researchgate.netvwr.com
A strong absorption band is typically observed in the range of 1716-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. pensoft.net The C-O stretching of the ester is usually found around 1172 cm⁻¹. pensoft.net Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the ethyl group are also present. The conformity of the infrared spectrum is a standard quality control parameter for this compound. vwr.comthermofisher.comthermofisher.com
The table below lists key IR absorption bands for this compound and some of its derivatives.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound pensoft.net | C=O stretch (conjugated ester) | 1716 |
| C-H stretch (aliphatic) | 2981, 2935, 2904, 2873 | |
| C-O stretch (ester) | 1172 | |
| Ethyl 4-methylpicolinate | C=O stretch (ester) | 1740 |
| C-H stretch (ethyl group) | 2982 | |
| Aromatic C=C vibrations | 1602 | |
| Ethyl 6-amino-5-cyano-4-phenylpicolinate rsc.org | N-H stretch | 3426, 3362, 3225 |
| C≡N stretch | 2195 | |
| C=O stretch | 1726 | |
| Ethyl 6-amino-5-cyano-4-(4-nitrophenyl) picolinate rsc.org | N-H stretch | 3446, 3351, 3248 |
| C≡N stretch | 2213 | |
| C=O stretch | 1728 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (151.17 g/mol ). chemicalbook.comthermofisher.com
Electron ionization mass spectrometry (ESI-MS) can reveal characteristic fragmentation pathways. The fragmentation of this compound often involves the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. nist.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. rsc.org
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. While this compound itself is a liquid at room temperature, its derivatives and co-crystals can be analyzed using this method.
For instance, a co-crystal of this compound with fumaric acid has been structurally characterized. researchgate.nettandfonline.com The analysis revealed that the asymmetric unit consists of one ethyl-2-picolinate molecule and half of a fumarate (B1241708) molecule, forming a monoclinic crystal system with the space group P2₁/c. researchgate.nettandfonline.com Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state behavior of these compounds. tandfonline.comacs.org The crystal structures of various metal complexes involving picolinate derivatives have also been determined, revealing details about the coordination geometry around the metal center. acs.org
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, quantification, and purification of this compound. Reversed-phase (RP) HPLC is a commonly employed method for its analysis. sielc.com
One established RP-HPLC method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to analyze this compound. sielc.com The separation is achieved using a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For standard detection, phosphoric acid is used, while formic acid is substituted for applications requiring mass spectrometry (MS) compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
The conditions for HPLC analysis can be varied to optimize the separation of this compound and related compounds. For instance, in the analysis of related picolinate compounds, octyl-silylated silica (B1680970) gel columns have been used. The mobile phase in such cases might be a mixture of an aqueous acetic acid solution and acetonitrile. google.com Detection is typically carried out using a UV detector, with the wavelength set to a range where the analyte exhibits strong absorbance, such as 200–300 nm. google.com
The versatility of HPLC allows for its use in monitoring reaction progress and confirming the purity of synthesized this compound derivatives. Purity levels of 98% or higher for related picolinate esters have been confirmed using HPLC.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column Type | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Detection | UV-Detector | google.com |
| Application | Analytical separation, impurity isolation, preparative separation | sielc.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving this compound and for the preliminary assessment of product purity. doi.orgamazonaws.com This technique relies on the differential partitioning of compounds between a solid stationary phase, typically silica gel, and a liquid mobile phase. amazonaws.com
For the analysis of this compound and its reaction products, standard TLC plates coated with silica gel 60 F254 are commonly used. doi.org The F254 designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of compounds under UV light at a wavelength of 254 nm. cleapss.org.uk This is particularly useful as this compound is a UV-active compound.
The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the solvent system is adjusted to control the movement of the compounds up the plate. amazonaws.com A common approach involves using a binary mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). amazonaws.com By varying the ratio of these solvents, the retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—can be modulated. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to higher Rf values for the compounds. amazonaws.com In the purification of related compounds, solvent systems such as petroleum ether and ethyl acetate (e.g., in a 70:30 ratio) have been used to achieve separation on silica gel. researchgate.net
After developing the chromatogram, the separated spots are visualized. Since this compound is colorless, a UV lamp is used to see the spots, which appear as dark areas on the fluorescent background. cleapss.org.uk TLC is an indispensable tool for quickly determining the completion of a reaction and identifying the number of components in a mixture before proceeding to more complex purification methods like column chromatography. doi.org
Table 2: TLC Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 Plates | doi.org |
| Mobile Phase Example | Mixture of Ethyl Acetate and Hexane | amazonaws.com |
| Visualization | UV Light (254 nm) | cleapss.org.uk |
| Application | Reaction monitoring, purity assessment | doi.org |
Coordination Chemistry of Picolinate Ligands, Including Ethyl Picolinate
Complexation with Metal Ions
The ability of picolinate (B1231196) and its derivatives to form stable complexes with a wide range of metal ions has led to extensive research into their properties and applications. smolecule.com These interactions are crucial for their use in catalysis, materials science, and biomedical applications. ontosight.aismolecule.com
Lanthanide(III) ions form stable coordination complexes with a variety of organic ligands, including picolinates. scispace.com The picolinate ligand is an effective sensitizer (B1316253) for lanthanide ions, meaning it can absorb light and efficiently transfer that energy to the metal ion, which then emits light. scispace.comrsc.org Polydentate ligands that incorporate picolinate moieties have been shown to yield lanthanide(III) complexes with high thermodynamic stability and efficient sensitization of ions that emit in the visible spectrum, such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺). acs.org For instance, a decadentate tris-picolinate pyclen ligand (H₃PC3PA) has been synthesized and used for the complexation of several lanthanide ions. acs.org Similarly, a ligand based on an AMPED (6-amino-6-methylperhydro-1,4-diazepine) scaffold functionalized with three picolinate arms has been shown to form stable complexes with Eu³⁺ and Tb³⁺ in aqueous solutions. rsc.org
The unique photophysical properties of lanthanide picolinate complexes make them highly suitable for applications in luminescence and sensing. acs.org The ligands act as "antennas," harvesting light and transferring the energy to the lanthanide ion, which results in characteristic, sharp emission bands. scispace.com
Europium(III) and Terbium(III) picolinate complexes are particularly noted for their strong luminescence. acs.org Eu³⁺ complexes typically exhibit a strong red emission, dominated by the ⁵D₀ → ⁷F₂ transition around 615 nm. acs.org Tb³⁺ complexes display characteristic green luminescence with emission maxima corresponding to the ⁵D₄ → ⁷Fₙ transitions. acs.org For example, Tb(III) complexes with carbostyril antennae and picolinate binding sites have shown luminescence quantum yields between 3.3% and 30.6%. rsc.org A newly developed thioanisolyl-picolinate antenna has been shown to sensitize Eu(III) emission, leading to a high quantum yield of 44%. chemrxiv.org
These luminescent properties are exploited for sensing applications. Researchers have developed robust europium(III) coordination polymers using ethynyl-bridged picolinate ligands. acs.org These materials demonstrate high selectivity in detecting nitroaromatic compounds, such as nitrobenzene, and Fe³⁺ ions in aqueous solutions through the quenching (diminishing) of the Eu³⁺ luminescence. acs.org The stability of these complexes over a wide pH range makes them practical for use in harsh conditions. acs.org
Table 1: Luminescence Properties of Selected Lanthanide Picolinate Complexes
Zinc(II) forms a variety of complexes with picolinate ligands, where the coordination environment can be influenced by reaction conditions and the presence of other ligands. researchgate.net Picolinic acid is a popular chelating ligand that coordinates to zinc ions in an N,O-bidentate fashion. researchgate.net Research has demonstrated the synthesis and characterization of zinc(II) complexes with 2-picolinic acid, such as [Zn(pic)Br] and [Zn(pic)(H₂O)₂], which feature a distorted octahedral coordination sphere around the central Zn(II) ion. researchgate.net Zinc is also essential for the catalytic activity of numerous enzymes, and zinc picolinate complexes serve as models and catalysts in various chemical reactions. mdpi.comnih.gov
Zinc complexes, including those with picolinate ligands, have emerged as effective catalysts in oxidation reactions, offering a less toxic alternative to other metals. researchgate.net An in-situ mixture of zinc(II) bromide and pyridine-carboxylic acids has been shown to catalyze the oxidation of alcohols to aldehydes using hydrogen peroxide as the oxidant. researchgate.net Isolated zinc picolinate complexes have also demonstrated catalytic activity in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net Furthermore, a binary catalytic system using zinc(II) pyridine-2-carboxylate (zinc picolinate) and 1-methylimidazole (B24206) has been developed for the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net Zinc complexes of 2-hydroxymethylimidazole derivatives have also shown remarkable catalytic activity in the hydrolysis of p-nitrophenyl picolinate. oup.com
Picolinate-based chelators have gained significant attention for their ability to form stable complexes with Gallium(III) (Ga³⁺), particularly with the radioisotope gallium-68 (B1239309) (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The design of these chelators aims to improve upon traditional ligands like DOTA, which often require harsh labeling conditions. nih.gov
A tripodal picolinate chelator, Tpaa, has been developed that fully occupies the octahedral coordination geometry of the Ga(III) ion. nih.govacs.org The resulting [Ga(Tpaa)] complex exhibits high thermodynamic stability (log KGaL = 21.32) and can be radiolabeled with ⁶⁸Ga with over 99% efficiency under mild, physiologically compatible conditions (pH 7.4, 37 °C). acs.orgworktribe.com This represents a significant improvement in stability and labeling efficiency compared to previous picolinate-based systems like [Ga(Dpaa)(H₂O)]. nih.govacs.org The synthesis of such chelators often involves intermediates like ethyl 6-(chloromethyl)picolinate. acs.orgrsc.org
Table 2: Properties of Gallium(III) Picolinate Chelators
Picolinate ligands readily form complexes with first-row transition metals like Cobalt(II) and Nickel(II). tandfonline.com These complexes often feature octahedral or distorted octahedral geometries, with the picolinate anion acting as a bidentate N,O-chelating ligand. tandfonline.comtandfonline.comtandfonline.com
Several mononuclear cobalt(II) picolinate complexes have been synthesized and characterized. For example, the complex Co(ntb)(pic), where 'ntb' is tris(2-benzimidazolylmethyl)amine, shows a six-coordinate Co(II) center in a distorted octahedral geometry. tandfonline.com Another series of complexes, [Co(pic)₂(LL)], where LL is a polypyridyl ligand like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, also adopt octahedral structures. nih.gov
Similarly, picolinate-containing nickel(II) complexes have been prepared. tandfonline.comtandfonline.com The complexes [Ni(bbma)(pic)(H₂O)]ClO₄ and [Ni(ntb)(pic)]Cl both feature a mononuclear Ni(II) ion in a distorted octahedral environment with the picolinate ligand coordinated in a bidentate fashion. tandfonline.comtandfonline.com The reaction of 6-methylpicolinic acid with nickel(II) nitrate (B79036) resulted in the formation of [Ni(6-Mepic)₂(H₂O)₂], an octahedral complex that crystallizes in two different pseudopolymorphic forms. acs.org
Table 3: List of Mentioned Chemical Compounds
Rhodium(III) Complexes
Rhodium(III) readily forms tris-picolinate complexes, [Rh(pic)3], through the reaction of rhodium trichloride (B1173362) with picolinic acid. researchgate.netcore.ac.uk X-ray diffraction studies have revealed that in these complexes, the picolinate ligands act as bidentate N,O-donors, creating five-membered chelate rings around the rhodium center. researchgate.netcore.ac.uk The resulting geometry is a distorted octahedron with a meridional arrangement of the ligands. core.ac.uknih.gov These complexes are diamagnetic and exhibit intense metal-to-ligand charge transfer (MLCT) transitions in the visible region of their electronic spectra. researchgate.netcore.ac.uk The coordination of the picolinate ligand to the rhodium(III) center influences the electrochemical properties of the complex, with a Rh(III)/Rh(IV) oxidation potential observed around 1.0 V versus SCE. researchgate.netcore.ac.uk
Mercury(II) Complexes
The coordination chemistry of mercury(II) with picolinate ligands is influenced by the solvent and the halide ions present during synthesis. mdpi.comnih.govresearchgate.net Reactions of mercury(II) halides with picolinic acid can yield either one-dimensional coordination polymers or mononuclear complexes. nih.govresearchgate.netnih.gov In an aqueous solution, a polymeric complex, {[HgCl(pic)]}n, is formed where picolinate acts as a chelating and bridging ligand, leading to a highly distorted tetrahedral geometry around the mercury(II) ion. nih.govresearchgate.netnih.gov In alcoholic solutions, mononuclear complexes such as [HgCl(pic)(picH)] and [HgBr(pic)(picH)] are obtained. nih.govresearchgate.netnih.gov In these discrete molecules, the mercury(II) center is coordinated by a halide ion, a bidentate picolinate ion, and a bidentate picolinic acid molecule, resulting in a highly distorted square-pyramidal geometry. nih.govresearchgate.netnih.gov In all these structures, the picolinate ligand consistently chelates to the mercury(II) ion. colab.ws
Structural Aspects of Metal-Picolinate Complexes
The structural diversity of metal-picolinate complexes is a key aspect of their chemistry, with the ligand's coordination mode and the resulting geometry of the complex being of primary interest.
Chelation Modes and Coordination Geometries
Picolinate and its derivatives, including ethyl picolinate, predominantly act as bidentate chelating ligands, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group. researchgate.netsemanticscholar.org This N,O-bidentate chelation forms a stable five-membered ring. researchgate.netcore.ac.ukresearchgate.net However, picolinate can also exhibit other coordination modes, such as monodentate, binding through either the nitrogen or an oxygen atom, or acting as a bridging ligand to form polynuclear complexes. semanticscholar.orgresearchgate.net
The coordination geometry around the metal center is highly variable. For instance, copper(II) picolinate complexes can display distorted octahedral geometries. iucr.orgiucr.orgrjpbcs.com In some cases, a Jahn-Teller distortion is observed, leading to an axially elongated octahedron. iucr.orgiucr.org Cadmium(II) has been shown to form an eight-coordinate complex with this compound and nitrate ligands, where both ligands act as bidentate chelates. uab.cat The versatility in coordination geometries, which also includes square-pyramidal and distorted trigonal-bipyramidal shapes, allows for the fine-tuning of the properties of the resulting complexes. mdpi.comresearchgate.net
Influence of Ligand Design on Complex Properties
The modification of the picolinate ligand framework has a significant impact on the properties of the resulting metal complexes. The introduction of substituents on the pyridine ring or changes to the carboxylate group can alter the electronic and steric environment around the metal center. rsc.org
For example, the electron-donating or electron-withdrawing nature of substituents influences the metal-ligand bond strength and the redox potentials of the complex. frontiersin.org A stronger electron-donating ability in the ligand can lead to a red-shift in the metal-to-ligand charge transfer (MLCT) absorption band. frontiersin.org In the context of photophysical properties, functionalization of the picolinate ligand has been shown to have a minor influence on the low-energy absorption features of some platinum complexes, but can affect the nature of the excited states. nih.gov The design of the ligand is also crucial for applications in radiochemistry, where the coordination geometry and number of donor atoms influence the metabolic stability of radiolabeled copper complexes. nih.gov
Intermolecular Interactions in Crystal Structures
The solid-state structures of metal-picolinate complexes are often stabilized by a network of intermolecular interactions. Hydrogen bonding is a prominent feature, especially when water molecules of crystallization are present. researchgate.netcore.ac.uk These water molecules can act as bridges, connecting adjacent complex molecules through hydrogen bonds with the carboxylate fragments. researchgate.netcore.ac.uk
Catalytic Applications of Metal-Picolinate Complexes
Metal complexes incorporating picolinate and related ligands have shown significant promise as catalysts in a variety of organic reactions. The ability to tune the properties of the metal center through ligand design makes these complexes attractive for developing efficient and selective catalysts. rsc.org
Picolinate-based complexes have been explored in oxidation catalysis. For example, zinc(II) complexes with picolinic acid have demonstrated catalytic activity in the oxidation of benzyl alcohol to benzaldehyde. researchgate.net The catalytic efficiency can be influenced by the reaction conditions and the specific nature of the complex. researchgate.net
In the realm of carbon-carbon bond formation, metal complexes with ligands analogous to picolinate, such as terpyridine, have been widely studied. nih.gov These types of complexes, including those of rhodium and ruthenium, can exhibit reactivity relevant to catalytic cycles. nih.gov While direct catalytic applications of this compound complexes are less commonly reported, the principles derived from studies of picolinate and its derivatives are applicable. The design of metal-organic complexes for optoelectronic applications also provides insights into the structure-property relationships that are crucial for catalysis. rsc.org The development of hybrid catalysts, which combine metal complexes with biological scaffolds, represents a growing area where the versatility of ligands like picolinate could be exploited for asymmetric C-C bond formation reactions. mdpi.com Furthermore, metal-organic frameworks (MOFs) incorporating functional groups that can be used to synthesize picolinate derivatives are being investigated for their catalytic potential. researchgate.net
Role in Oxidation Reactions
Metal-picolinate complexes are effective catalysts in a variety of oxidation reactions, including the oxidation of alcohols and the degradation of environmental pollutants. researchgate.netrsc.org The ligand's structure enhances the catalytic activity of the metal center, facilitating the transformation of substrates.
Research into the oxidation of alcohols has demonstrated the catalytic prowess of these complexes. For instance, molybdenum-picolinate complexes have been used for the oxidation of primary and secondary alcohols. mdpi.com In other studies, the reaction of iron(II) complexes with certain pentadentate ligands in the presence of oxygen can lead to ligand degradation, resulting in the formation of a stable iron(III) complex with a picolinate-type ligand. rsc.org
The choice of metal ion is crucial for catalytic efficiency. A comparative study on the oxidation of 1-phenyl ethanol (B145695) to acetophenone (B1666503) using different metal picolinate catalysts revealed significant differences in performance. The results, summarized in the table below, show that chromium(III) picolinate provides the highest yield, indicating its superior catalytic activity for this specific transformation.
Table 1: Catalytic Activity of Metal Picolinate Complexes in the Oxidation of 1-phenyl ethanol
| Catalyst | Product Yield (%) |
|---|---|
| Chromium(III) picolinate | 85.19 |
| Copper(II) picolinate | Lower than Cr(pic)₃ |
| Iron(III) picolinate | Lower than Cr(pic)₃ |
| Zinc(II) picolinate | Lower than Cr(pic)₃ |
Data sourced from a study on benzylic oxidation, which showed high selectivity with no by-products.
Activation of Peracetic Acid with Iron(III)-Picolinate Complexes for Water Treatment
Advanced Oxidation Processes (AOPs) are critical for treating water contaminated with persistent micropollutants. The activation of peracetic acid (PAA) by iron species is an emerging AOP, and the use of picolinic acid (PICA) as a chelating agent has been shown to significantly enhance this process. acs.org
Adding PICA to the PAA-Fe(III) system extends its effective pH range and dramatically accelerates the degradation of various organic micropollutants. acs.org Research demonstrates that the PAA-Fe(III)-PICA system can achieve nearly complete removal of target compounds within minutes. acs.org This enhanced reactivity is attributed to PICA's ability to form a complex with Fe(III), which facilitates the generation of powerful oxidizing species. acs.orgnih.gov
Mechanistic studies have confirmed that the primary reactive species responsible for the degradation of pollutants in this system are high-valent iron species, such as ferryl ion [Fe(IV) and/or Fe(V)], rather than free radicals. acs.org PAA is the key oxidant, outperforming the hydrogen peroxide that often coexists in PAA solutions. acs.org The effectiveness of this system has been demonstrated on a range of micropollutants, as detailed in the table below.
Table 2: Micropollutants Degraded by the PAA-Fe(III)-PICA System
| Compound Class | Micropollutant |
|---|---|
| Dye | Methylene (B1212753) Blue |
| Pharmaceutical | Naproxen |
| Antibiotic | Sulfamethoxazole |
| Pharmaceutical | Carbamazepine |
| Antibiotic | Trimethoprim |
| Pharmaceutical | Diclofenac |
| Industrial Chemical | Bisphenol-A |
This system demonstrated rapid degradation at higher pH values, achieving almost complete removal in under 10 minutes. acs.org
Peroxymonosulfate (B1194676) Activation
Similar to its role in activating peracetic acid, the iron(III)-picolinate complex is highly effective at activating peroxymonosulfate (PMS) for water decontamination, particularly at circumneutral pH. acs.orgnih.gov This is a significant advantage for practical wastewater treatment applications. nih.gov The Fe(III)-PICA complexes have shown performance far superior to ligand-free Fe(III) or Fe(III) complexed with other common ligands. acs.orgnih.gov
The activation mechanism involves a novel catalytic cycle. The key intermediate is a peroxymonosulfate complex, identified as PICA-Fe(III)-OOSO₃⁻. acs.orgnih.govresearchgate.net This intermediate can then undergo cleavage of the O-O bond to generate highly reactive species, including the ferryl ion (FeIV=O) and the sulfate (B86663) radical (SO₄•⁻). acs.orgnih.gov A critical finding is that this cycle proceeds through an Fe(III)/Fe(IV) pathway, without involving the more commonly invoked Fe(II) species. acs.orgnih.gov
Biological and Biomedical Research Applications of Ethyl Picolinate and Derivatives
Antimicrobial and Antifungal Activity
Ethyl picolinate (B1231196) has been identified as a specific inhibitor of bacterial spore outgrowth, particularly within the Bacillus genus. Research indicates that while ethyl picolinate does not affect the initial stages of germination, it effectively halts the subsequent development of the vegetative cell from the germinated spore. researchgate.netnih.govnih.gov Studies have demonstrated this inhibitory effect on various species, including Bacillus cereus, Bacillus megaterium, and Bacillus brevis. oup.comresearchgate.net The inhibition of outgrowth is a critical observation, as it points to a selective mechanism of action that targets a specific phase of the bacterial life cycle.
The inhibitory effect on outgrowth is reversible. The addition of certain amino acids, such as aspartate, asparagine, lysine, phenylalanine, and tyrosine, or the intermediate oxaloacetate to the culture medium can counteract the inhibitory action of this compound. nih.govnih.govoup.com This suggests that the compound interferes with metabolic pathways essential for the synthesis of new cellular components required for the transition from a germinated spore to a vegetative cell.
| Bacillus Species | Effect of this compound | Reference |
| Bacillus cereus T | Inhibits outgrowth and sporulation, but not germination initiation. nih.govnih.gov | nih.govnih.gov |
| Bacillus megaterium AH2 | Outgrowth inhibited. oup.com | oup.com |
| Bacillus brevis AG4 | Outgrowth inhibited. oup.comresearchgate.net | oup.comresearchgate.net |
The antimicrobial mechanism of this compound is believed to be linked to its ability to chelate essential metal ions. researchgate.netresearchgate.net It is proposed that this compound is hydrolyzed intracellularly to picolinic acid, which is a known chelating agent. researchgate.net Picolinic acid can form stable complexes with divalent metal ions, thereby depriving the cell of these essential cofactors for enzymatic reactions. nih.gov This chelation is thought to be a key factor in the inhibition of sporulation as well. researchgate.netresearchgate.net The requirement for specific amino acids to reverse the inhibition of outgrowth suggests that this compound's primary action is the disruption of metabolic processes that are dependent on metal ions. oup.com
Inhibition of Bacillus spp. Germination and Outgrowth
Anticancer Research
This compound serves as a crucial intermediate in the synthesis of a class of anticancer agents known as c-Met inhibitors. bio-conferences.orgbio-conferences.orgfao.org The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when abnormally activated, is implicated in the development and metastasis of various cancers. bio-conferences.orgresearchgate.net Consequently, inhibitors of c-Met are a significant target for cancer therapy. Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, a derivative of this compound, is a key building block for these small molecule inhibitors. bio-conferences.orgbio-conferences.org The synthesis of these derivatives often involves the substitution of the 4-position of the pyridine (B92270) ring of this compound. nih.gov
Certain derivatives of picolinic acid, for which this compound is a synthetic precursor, have been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway. pensoft.netresearchgate.net ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. researchgate.net Prolonged ER stress can trigger a cellular signaling cascade that leads to programmed cell death, or apoptosis. researchgate.netnih.gov
In a study on human non-small cell lung cancer cells, a novel derivative of picolinic acid was found to induce apoptosis by activating specific caspases, which are key enzymes in the apoptotic process. researchgate.net The activation of caspase-4 and caspase-9, without the release of cytochrome c from the mitochondria, pointed towards the ER stress pathway as the primary mechanism of cell death. researchgate.net This mode of action is a promising area of cancer research as it may be effective against cancer cells that have developed resistance to other apoptosis-inducing agents.
The chemical scaffold of this compound is a versatile platform for the design and synthesis of novel anti-tumor agents. researchgate.netrsc.org Researchers have created numerous derivatives with the aim of developing compounds with enhanced cytotoxicity against cancer cells. researchgate.netresearchgate.netacs.org The synthesis of these derivatives often begins with this compound, which is then modified through various chemical reactions to produce a diverse range of compounds. pensoft.netresearchgate.net
One approach involves the synthesis of pyridineamide derivatives containing a 1,2,3-triazole fragment, which have shown inhibitory activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov Another strategy has been the synthesis of new picolinic acid derivatives that have been evaluated for their anti-tumor effects against various cancer cell lines. researchgate.net These synthetic efforts are often guided by molecular docking studies to predict the binding of the designed molecules to their biological targets. researchgate.net
Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis
Pharmaceutical Intermediate Applications
This compound serves as a versatile and crucial intermediate in the synthesis of various pharmaceutical compounds. Its pyridine core and ester functionality allow for a range of chemical modifications, making it a valuable starting block for the development of complex molecules with therapeutic potential.
Preparation of BACE 2 Inhibitors for Diabetes Treatment
A significant application of this compound in pharmaceutical research is its use in the preparation of 2-Aminodihydro Current time information in Bangalore, IN.nih.govthiazines. lookchem.comchemicalbook.comlookchem.comthermofisher.com These compounds have been identified as inhibitors of Beta-secretase 2 (BACE 2), an enzyme implicated in the treatment of diabetes. lookchem.comchemicalbook.comlookchem.comthermofisher.comsmolecule.com this compound acts as a key starting material in the synthetic pathway leading to these BACE 2 inhibitors. lookchem.comchemicalbook.comlookchem.com The development of such inhibitors is an area of active research, with the goal of creating new therapeutic options for managing diabetes. lookchem.comsmolecule.com
Synthesis of Pyrazolopyrimidine Cores for Drug Development (e.g., Ocinaplon)
This compound is instrumental in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) cores, which are central to a class of anxiolytic drugs. beilstein-journals.org A notable example is the synthesis of Ocinaplon. beilstein-journals.org The process begins with the addition of acetonitrile (B52724) to this compound under basic conditions. This is followed by an aldol (B89426) condensation with dimethylformamide diethylacetal (DMF-DMA). The resulting vinylogous amide undergoes cyclization with aminoguanidine (B1677879) at elevated temperatures to yield an aminopyrazole. This aminopyrazole is then condensed with a second vinylogous amide to form the pyrazolopyrimidine core of ocinaplon. beilstein-journals.org Although Ocinaplon was discontinued (B1498344) due to liver complications, this synthetic strategy has been adapted for other members of this drug family, such as Zaleplon and Indiplon. beilstein-journals.org
Development of Sulfobetains with Potential Medicinal Properties
This compound is a key precursor in the optimized synthesis of biologically significant sulfobetains derived from picolinamides. open.ac.uk One such promising medicinal betain is 3-[2-(Aminocarbonyl)pyridinium-1-yl]propane-1-sulfonate. open.ac.uk An efficient one-pot synthesis involves the N-alkylation of this compound with 1,3-propanesultone in acetonitrile, followed by ammonolysis, achieving a high yield. open.ac.uk The reaction of this compound with 1,3-propanesultone in boiling acetonitrile first produces an intermediate propanesulfonate. open.ac.uk This can then be reacted with aqueous ammonia (B1221849) to form the final carbamoylsulfonate product with a significantly higher yield than previously reported methods. open.ac.uk Derivatives of picolinic acid, like these sulfobetains, exhibit a wide range of biological activities, including neuroprotective and immunomodulatory actions. open.ac.uk
Relevance in Neurodegenerative Disorders Research
Derivatives of picolinic acid, for which this compound is a synthetic precursor, are gaining attention in the research of neurodegenerative disorders. open.ac.ukresearchgate.net While the direct biological functions are still being fully elucidated, these derivatives have shown potential neuroprotective activity. open.ac.uk For instance, the impairment of cholesterol metabolism is linked to many neurodegenerative diseases, and monitoring the levels of cholesterol derivatives like oxysterols is of significant interest. researchgate.net Picolinate derivatives of sterols have been utilized in analytical methods for their detection, although challenges such as ion adduct formation can affect sensitivity. researchgate.net The development of multi-target drugs for complex conditions like neurodegenerative disorders is a key area of research, and pyridinecarboxylic acid derivatives are considered potential building blocks for such drugs. open.ac.uk
Toxicity and Mutagenicity Studies (e.g., Chromium Picolinate in Drosophila melanogaster)
While this compound itself is a synthetic intermediate, studies on its derivatives provide insight into the biological effects of the picolinate structure. A significant body of research has focused on the toxicity and mutagenicity of chromium picolinate, a popular nutritional supplement, using the fruit fly, Drosophila melanogaster, as a model organism.
These studies have revealed potential deleterious in vivo effects. nih.govportico.org Research has shown that chromium picolinate, when added to the food of Drosophila melanogaster, can cause sterility and lethal mutations. nih.govportico.org At concentrations of 260 µg of chromium per kg of food or less, the supplement was found to decrease the success rate of pupation and eclosion, and arrest pupal development in a dose-dependent manner. nih.govportico.org Further analysis indicated that chromium picolinate significantly increases the rate of lethal mutations and dominant female sterility. nih.gov
The proposed mechanism involves the generation of reactive oxygen species and subsequent oxidative damage. nih.gov In vitro studies suggested that chromium picolinate can catalytically generate these reactive species, and in vivo studies in rats have detected oxidative damage. nih.gov The mutagenic effects in Drosophila are thought to stem from chromosomal damage. nih.gov Studies have demonstrated that the supplement generates chromosomal aberrations and impedes the development of progeny in the fruit fly. nih.govd-nb.info
Table 1: Summary of Toxicological and Mutagenic Effects of Chromium Picolinate in Drosophila melanogaster
| Effect Studied | Observation | Concentration | Reference(s) |
| Development | Lowered success rate of pupation and eclosion; arrested pupal development. | ≤ 260 µg Cr/kg food | nih.gov, portico.org |
| Mutagenicity | Enhanced rate of lethal mutations. | Not specified in abstract | nih.gov, portico.org |
| Fertility | Induced dominant female sterility. | Not specified in abstract | nih.gov |
| Genotoxicity | Generated chromosomal aberrations. | Not specified in abstract | nih.gov, d-nb.info |
| Progeny Development | Impeded development of first-generation progeny. | Not specified in abstract | nih.gov |
Theoretical and Computational Studies
Molecular Docking Studies for Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to predict the binding affinity and mode of action of a ligand with a target protein.
Research has been conducted on derivatives synthesized from ethyl picolinate (B1231196) to predict their potential as therapeutic agents. In one such study, ethyl picolinate was used as a starting material for the synthesis of a series of new picolinic acid derivatives. researchgate.net The parent compound, this compound, was first converted to picolinohydrazide, which then served as a precursor for various target compounds. researchgate.net These newly synthesized molecules were then evaluated for their potential anticancer activity via molecular docking studies against the Epidermal Growth Factor Receptor (EGFR) kinase, a well-known target in cancer therapy. researchgate.netpensoft.net
The docking analysis of these derivatives revealed binding affinity values ranging from -4.63 to -6.06 kcal/mol against the EGFR kinase active site (PDB ID: 1M17). researchgate.net These values are comparable to the reference inhibitor Erlotinib, which showed a binding affinity of -5.90 kcal/mol, suggesting that these compounds could effectively occupy the critical binding pocket of the enzyme. researchgate.net Although these studies were performed on derivatives, they highlight the utility of the picolinate scaffold, originating from this compound, in designing potential enzyme inhibitors.
Table 1: Molecular Docking Results for Picolinic Acid Derivatives against EGFR Kinase This table is based on data for derivatives synthesized from an this compound precursor.
| Target Protein | PDB ID | Ligand Type | Predicted Binding Affinity (ΔG, kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | Picolinic Acid Derivatives | -4.63 to -6.06 researchgate.net | Erlotinib | -5.90 researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. umn.edu It is a common method for calculating properties like molecular orbital energies, electron density distribution, and vibrational frequencies. core.ac.uk
DFT calculations are instrumental in predicting the electronic properties of picolinate-containing compounds. For instance, studies on metal complexes incorporating the picolinate ligand have utilized DFT to elucidate their molecular orbital diagrams and discuss their electronic spectra. researchgate.net These calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.
While specific DFT studies focusing exclusively on this compound are not widely detailed in the provided results, the methodology is frequently applied to its derivatives and related structures. For example, computational modeling of ethyl 6-(trifluoromethyl)picolinate uses DFT calculations with the B3LYP functional and 6-31G(d) basis set to assess electronic properties and predict sites for electrophilic substitution. Theoretical investigations into rhenium(I) pyridinylbenzoimidazole complexes, which share structural similarities, have also been performed using DFT to optimize ground-state geometries and predict absorption and emission spectra based on HOMO-LUMO transitions. acs.org These studies underscore the power of DFT to characterize the electronic landscape of molecules containing the picolinate moiety.
Table 2: Application of DFT in Analyzing Picolinate-Related Compounds
| Compound Type | Computational Method | Basis Set | Calculated Properties | Significance |
| Ethyl 6-(trifluoromethyl)picolinate | DFT (B3LYP) | 6-31G(d) | HOMO/LUMO energies, Geometry Optimization | Predicts sites for electrophilic substitution and reactivity. |
| Rhenium(III) complexes with picolinate | DFT | Not Specified | Molecular Orbital Diagrams, Electronic Spectra researchgate.net | Elucidates electronic structure and transitions. researchgate.net |
| Rhenium(I) pyridinylbenzoimidazole complexes | DFT (B3LYP) | LANL2DZ | HOMO→LUMO transitions, Absorption/Emission Spectra acs.org | Characterizes photophysical properties. acs.org |
Mechanistic Investigations of Reactions Involving this compound
Understanding reaction mechanisms is fundamental to controlling chemical transformations and synthesizing new molecules efficiently. Theoretical and experimental studies have been conducted to investigate the mechanisms of reactions in which this compound is a reactant or a related structure is involved.
One theoretical study investigated the gas-phase thermolysis of this compound using ab initio methods. researchgate.net The proposed mechanism involves two steps: first, the formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by the rapid decarboxylation of this intermediate via a five-membered cyclic transition state. researchgate.net
Another area of investigation involves the catalytic cleavage of the picoloyl (Pico) group, a protecting group structurally related to this compound. A proposed mechanism for the removal of this group using catalysts like iron(III) chloride (FeCl₃) or copper(II) acetate (B1210297) (Cu(OAc)₂) suggests that the metal coordinates between the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring. nih.gov This coordination pulls electron density from the carbonyl carbon, facilitating a nucleophilic attack (e.g., by methanol) and leading to transesterification, which releases the deprotected alcohol and mthis compound. nih.gov The inability to cleave isomeric nicotinoyl groups under the same conditions supports this proposed chelation-assisted mechanism. nih.gov
Furthermore, a mechanism has been proposed for the synthesis of picolinate derivatives using a heterogeneous catalyst from reactants including ethyl 2-oxopropanoate. researchgate.net This process involves a multi-component reaction where the anomeric effect plays a key role in the final oxidation-reduction steps to form the pyridine ring of the picolinate product. researchgate.net
Table 3: Summary of Mechanistic Investigations
| Reaction | Key Features | Proposed Mechanistic Steps | Method of Investigation |
| Gas-Phase Thermolysis of this compound | Two-step decomposition researchgate.net | 1. Formation of a neutral amino acid via a six-membered cyclic transition state. 2. Decarboxylation via a five-membered cyclic transition state. researchgate.net | Theoretical (Ab initio calculations) researchgate.net |
| Catalytic Cleavage of Picoloyl Group | Metal-assisted transesterification nih.gov | 1. Coordination of metal catalyst (e.g., FeCl₃) to carbonyl oxygen and pyridine nitrogen. 2. Nucleophilic attack on the activated carbonyl carbon. 3. Formation of mthis compound and the deprotected alcohol. nih.gov | Experimental (Reaction with isomers) nih.gov |
| Synthesis of Picolinate Derivatives | Multi-component reaction involving anomeric effect researchgate.net | Involves reaction of ethyl 2-oxopropanoate and ammonium (B1175870), with the anomeric effect facilitating final product generation without a conventional oxidizing agent. researchgate.net | Mechanistic Proposal based on experimental synthesis researchgate.net |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies
The classical synthesis of ethyl picolinate (B1231196) involves the straightforward esterification of picolinic acid with ethanol (B145695). smolecule.compensoft.net However, the demand for more efficient, selective, and environmentally benign processes has spurred the development of innovative synthetic methodologies.
Another innovative approach involves multi-component reactions (MCRs) . Researchers have successfully synthesized a range of picolinate and picolinic acid derivatives through a one-pot MCR involving ethyl 2-oxopropanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes. nih.govresearchgate.netrsc.org This method is significant for its efficiency and for proceeding through a cooperative vinylogous anomeric-based oxidation mechanism at ambient temperatures. nih.govresearchgate.net
Furthermore, optimized methods are being developed for specific, high-value derivatives. For instance, a rapid and efficient method for synthesizing ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate , an important intermediate for c-Met inhibitors in cancer therapy, has been established. This optimized process from picolinic acid improves upon previous methods by offering shorter reaction times, controllable temperatures, and reduced harmful byproducts. bio-conferences.org
Advanced Catalytic Systems
The advancement of synthetic methodologies is intrinsically linked to the development of sophisticated catalytic systems. These new catalysts offer higher yields, greater selectivity, and improved sustainability compared to traditional catalysts like sulfuric acid. smolecule.com
Enzymatic catalysts , particularly lipases, are at the forefront of green chemistry applications. In the chemoenzymatic synthesis of an avibactam (B1665839) intermediate, Lipozyme CALB (a lipase (B570770) from Candida antarctica) is used for the kinetic resolution of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. acs.org This biocatalytic step is crucial for achieving the high enantiopurity required for the pharmaceutical ingredient. researchgate.net
Metal-Organic Frameworks (MOFs) are also emerging as highly effective heterogeneous catalysts. A novel nanoporous catalyst, UiO-66(Zr)-N(CH2PO3H2)2 , has been employed for the synthesis of picolinate derivatives. nih.govresearchgate.netnih.gov This zirconium-based MOF, functionalized with phosphonic acid tags, facilitates the multi-component synthesis of picolinates at room temperature and can be recycled multiple times without a significant loss of efficiency. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Picolinate Synthesis
| Catalyst Type | Specific Example | Application | Key Advantages |
|---|---|---|---|
| Biocatalyst (Enzyme) | Lipozyme CALB | Kinetic resolution in avibactam synthesis | High stereoselectivity, mild reaction conditions. |
| Metal-Organic Framework (MOF) | UiO-66(Zr)-N(CH2PO3H2)2 | Multi-component synthesis of picolinate derivatives | Heterogeneous, recyclable, high stability, ambient temperature operation. nih.govresearchgate.net |
| Traditional Acid Catalyst | Sulfuric Acid | Esterification of picolinic acid | Low cost, readily available. smolecule.com |
Exploration of New Biological Targets
Ethyl picolinate and its parent compound, picolinic acid, serve as scaffolds for molecules with significant biological activity. Research is actively uncovering new therapeutic targets for these compounds.
A significant area of investigation is in metabolic and neurodegenerative diseases. Derivatives of this compound are used to produce 2-Aminodihydro acs.orgnih.govthiazines, which act as inhibitors of Beta-secretase 2 (BACE2) . smolecule.comchemicalbook.com This enzyme is a target for the treatment of type 2 diabetes and has also been implicated in the development of Alzheimer's disease. smolecule.com
In the field of oncology, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is a key intermediate in the synthesis of small molecule inhibitors that target the c-Met receptor tyrosine kinase . bio-conferences.org Abnormal activation of the c-Met signaling pathway is involved in the growth and metastasis of various malignant tumors, making it an important anticancer drug target. bio-conferences.org
Furthermore, picolinic acid has demonstrated antiviral properties. Studies have shown that it can inhibit the Chikungunya virus (CHIKV) by binding to a conserved hydrophobic pocket on the viral capsid protein. researchgate.netnih.gov This interaction is crucial for the virus's life cycle, and its disruption by picolinate significantly reduces viral replication, suggesting a promising avenue for the development of alphavirus antivirals. researchgate.netnih.govasm.org
Development of Advanced Materials Based on Picolinate Ligands (e.g., MOFs)
The unique chelating properties of the picolinate moiety make it an excellent ligand for the construction of advanced materials, particularly coordination polymers and Metal-Organic Frameworks (MOFs). nih.govacs.org These materials have applications in areas such as luminescence, magnetism, and sensing. nih.govmdpi.com
Researchers have synthesized a series of isostructural lanthanoid-based coordination polymers using a ditopic picolinate ligand segmented by ethynylene bridges. mdpi.comresearchgate.netresearchgate.net These 3D anionic lattices exhibit interesting magnetic properties, with gadolinium, terbium, and dysprosium derivatives showing slow relaxation of magnetization, a key characteristic for single-molecule magnets. mdpi.comresearchgate.netresearchgate.net
Picolinate ligands are also instrumental in creating highly luminescent materials. Europium(III) coordination polymers built with ethynyl-bridged picolinate ligands are not only robust but also highly emissive. acs.orgnih.gov This luminescence can be selectively quenched by certain molecules, forming the basis for chemical sensors. acs.orgnih.gov While the use of polytopic picolinate ligands in MOFs is still considered relatively unexplored, the synthesis of rigid ethynyl-bridged polytopic picolinate ligands is paving the way for their application as organic linkers in new MOF architectures. nih.govresearchgate.netuv.es
Table 2: Properties of Picolinate-Based Advanced Materials
| Material Type | Metal Ion(s) | Ligand Type | Emerging Application | Research Finding |
|---|---|---|---|---|
| Coordination Polymer | Gd(III), Tb(III), Dy(III) | Homoditopic picolinate | Molecular magnetism | Slow magnetic relaxation under an applied DC field. mdpi.comresearchgate.net |
| Coordination Polymer | Eu(III) | Ethynyl-bridged picolinates | Luminescent sensing | Highly selective detection of nitroaromatics and Fe³⁺ ions. acs.orgnih.govacs.org |
| Coordination Polymer | Zn(II) | Picolinate | Luminescent sensing | Can act as a luminescent sensor for Fe³⁺ ions and nitroaromatic compounds. uv.esdntb.gov.ua |
Environmental Applications and Remediation
The development of advanced picolinate-based materials has direct implications for environmental monitoring and remediation. The selective sensing capabilities of these materials are particularly valuable for detecting pollutants in water.
Luminescent europium(III) coordination polymers containing picolinate-based ligands have demonstrated high selectivity for detecting nitroaromatic compounds (NACs) and iron (Fe³⁺) ions in aqueous solutions. acs.orgnih.govsemanticscholar.org NACs are significant pollutants due to their toxicity. nih.govsemanticscholar.org The luminescence of these europium-based polymers is quenched in the presence of these substances, allowing for their sensitive detection. acs.orgnih.gov For example, Stern-Volmer constants (Ksv), which indicate sensing ability, were found to be 150 M⁻¹ and 160 M⁻¹ for nitrobenzene. acs.orgnih.govacs.org For Fe³⁺ ion detection, the Ksv values were even higher, at 471 M⁻¹ and 706 M⁻¹, indicating excellent sensitivity. acs.orgnih.gov
Similarly, zinc(II) picolinate-based coordination polymers have also been developed as luminescent sensors for the same classes of pollutants. uv.esdntb.gov.ua The robustness of these picolinate-based coordination polymers, which are stable over a wide pH range, makes them practical for use in harsh environmental conditions. acs.orgnih.gov While direct applications in remediation are still emerging, the ability to selectively detect and bind to pollutants is a critical first step. There is ongoing research into the potential use of this compound in broader environmental remediation efforts. smolecule.com
Q & A
Basic: What are the optimal synthetic methodologies for producing ethyl picolinate derivatives, and how do reaction conditions influence yield?
Methodological Answer:
this compound derivatives are synthesized via multicomponent condensation reactions involving ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and aromatic aldehydes. The use of UiO-66(Zr)-N(CH2PO3H2)2 as a heterogeneous catalyst in ethanol at ambient temperature achieves optimal yields (85–92%) . Key factors include:
- Solvent selection : Ethanol outperforms polar aprotic solvents (e.g., DMF) and non-polar solvents (e.g., n-hexane) due to its balance of polarity and proticity, enhancing catalyst-substrate interactions .
- Catalyst loading : 5 mg of UiO-66(Zr)-N(CH2PO3H2)2 maximizes efficiency while minimizing side reactions (Table 1, entry 11) .
- Substrate scope : Electron-withdrawing and electron-donating substituents on aldehydes yield structurally diverse picolinates, though steric hindrance in heterocyclic aldehydes may reduce reactivity (Table 3) .
Basic: How can spectroscopic techniques validate the structural integrity of this compound derivatives?
Methodological Answer:
Characterization relies on:
- 1H/13C NMR : Peaks at δ 8.43 (s, aromatic H) and δ 163.2 (ester carbonyl) confirm the picolinate backbone. Splitting patterns (e.g., q at δ 4.39 for ethoxy groups) verify substitution patterns .
- IR spectroscopy : Absorbance at 1732 cm⁻¹ (C=O stretch) and 3245–3473 cm⁻¹ (N-H stretches) confirm functional groups .
- Melting point consistency : Deviations >2°C from literature values signal impurities, necessitating recrystallization or column purification .
Advanced: How can researchers resolve contradictions in reaction yields when using substituted aldehydes in this compound synthesis?
Methodological Answer:
Conflicting yield data often arise from:
- Electronic effects : Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) enhance electrophilicity, accelerating imine formation, whereas electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) may slow nucleophilic attack .
- Steric hindrance : Ortho-substituted aldehydes reduce accessibility to the active catalyst site, lowering yields (Table 3) .
- Reaction monitoring : Use TLC or in-situ IR to identify intermediate equilibria (e.g., enamine vs. keto-enol tautomers) that divert pathways .
Resolution Strategy :
Adopt a PICOT framework to structure controlled experiments:
- Population : Substituted benzaldehyde derivatives.
- Intervention : Systematic variation of electronic/steric parameters.
- Comparison : Yield trends across substituent groups.
- Outcome : Quantitative structure-activity relationship (QSAR) model.
- Time : 24-hour reaction windows under ambient conditions .
Advanced: How can the PICOT framework guide research on this compound’s mechanistic pathways?
Methodological Answer:
A PICOT-based study design clarifies mechanistic inquiries:
- Population : this compound intermediates (e.g., enamines, α,β-unsaturated ketones).
- Intervention : Isotopic labeling (e.g., 13C-tracing) or kinetic isotope effects (KIEs).
- Comparison : Pathways under catalytic vs. non-catalytic conditions.
- Outcome : Rate constants and activation parameters (ΔH‡, ΔS‡).
- Time : Time-resolved spectroscopic monitoring (e.g., stopped-flow NMR) .
Example : UiO-66’s role in cooperative vinylogous anomeric-based oxidation can be probed by comparing 18O-labeled vs. unlabeled intermediates .
Advanced: What strategies mitigate biases in data interpretation for this compound’s biological applications?
Methodological Answer:
For studies exploring this compound’s bioactivity (e.g., antimicrobial properties):
- Blinding : Use double-blinded assays to minimize observer bias in zone-of-inhibition measurements.
- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls to validate results .
- Replication : Triplicate experiments with independent synthetic batches to assess batch-to-batch variability.
Ethical Alignment : Ensure compliance with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by prioritizing non-pathogenic microbial models and transparent reporting .
Advanced: How can systematic reviews address gaps in this compound’s catalytic applications?
Methodological Answer:
A PICOT-structured literature review identifies gaps:
- Population : Heterogeneous catalysts for picolinate synthesis.
- Intervention : Comparison of UiO-66 derivatives vs. zeolites or enzymes.
- Comparison : Turnover frequency (TOF), recyclability, and selectivity.
- Outcome : Benchmarking catalytic efficiency (e.g., E-factor, atom economy).
- Time : Studies published 2015–2025 .
Data Synthesis : Use PRISMA guidelines to screen studies, extract TOF data, and perform meta-analysis on catalyst performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
